4-(4-Morpholinyl)-DL-phenylalanine is classified as an amino acid derivative. It is synthesized from phenylalanine, which is an essential α-amino acid with the formula . Phenylalanine itself is crucial for various biological processes, serving as a precursor for neurotransmitters such as dopamine and norepinephrine . The morpholine moiety enhances the compound's solubility and reactivity, making it suitable for various synthetic applications.
The synthesis of 4-(4-Morpholinyl)-DL-phenylalanine typically involves several steps, focusing on forming amide bonds between phenylalanine and morpholine derivatives.
The molecular structure of 4-(4-Morpholinyl)-DL-phenylalanine consists of a phenylalanine backbone with a morpholine ring attached at the para position of the benzene ring.
The presence of both hydrophilic (morpholine) and hydrophobic (phenyl) components allows for diverse interactions in biological environments.
4-(4-Morpholinyl)-DL-phenylalanine can participate in various chemical reactions:
The mechanism of action of 4-(4-Morpholinyl)-DL-phenylalanine primarily revolves around its role in peptide synthesis:
Research indicates that modifications like these can significantly affect pharmacodynamics and pharmacokinetics in therapeutic contexts.
4-(4-Morpholinyl)-DL-phenylalanine has several scientific applications:
The molecular architecture of this compound features a phenylalanine backbone where the para-hydrogen of the phenyl ring is replaced by a morpholine group. This modification preserves the amino acid's core functionality—including the carboxylic acid (–COOH) and amino (–NH₂) groups essential for peptide bonding—while introducing the morpholine's tertiary amine and tetrahedral oxygen within a six-membered saturated ring. The morpholine nitrogen acts as a hydrogen bond acceptor, enhancing solubility and enabling interactions with biological targets like enzymes and receptors [4] [6]. The racemic DL-form contains both (R)- and (S)-configurations at the α-carbon, providing distinct stereochemical environments for structure-activity relationship (SAR) studies, while the L-enantiomer (specified by the SMILES notation N[C@@H](CC1=CC=C(C=C1)N2CCOCC2)C(O)=O
) offers chiral precision for targeted applications [4].
The incorporation of morpholine disrupts the phenyl ring's symmetry and electron distribution, evidenced by altered physicochemical properties. Compared to unmodified phenylalanine (density ~1.3 g/cm³), the hybrid exhibits a lower density (1.2 g/cm³), reflecting conformational changes. Its boiling point (463°C) exceeds phenylalanine's decomposition temperature, indicating enhanced thermal stability likely due to morpholine's electron-donating effects [3] [5] [10]. These engineered properties expand utility in solid-phase peptide synthesis (SPPS) and small-molecule libraries where thermal stability and solubility are crucial [2] [6].
This hybrid compound serves dual roles in medicinal chemistry: as a conformational modulator in peptide mimetics and as a synthon for protease inhibitors. The morpholine ring enhances target affinity through polar interactions, as demonstrated in the tripeptide inhibitor N-{(2S)-2-[(4-Morpholinylacetyl)amino]-4-phenylbutanoyl}-L-leucyl-L-phenylalanine (Molecular Weight: 566.7 g/mol, CAS: 868540-16-3). Here, the morpholinyl-phenylalanine moiety contributes to nanomolar-range inhibition of proteolytic enzymes by forming hydrogen bonds with catalytic residues, while the phenylalanine backbone maintains integration within the peptide sequence [6] [7].
Table 2: Role of Morpholine-Phenylalanine Hybrids in Bioactive Compounds
Application | Compound Example | Key Features |
---|---|---|
Protease Inhibitor | N-{(2S)-2-[(4-Morpholinylacetyl)amino]-4-phenylbutanoyl}-L-leucyl-L-phenylalanine | Molecular weight: 566.7 g/mol; Utilizes morpholine for H-bonding [7] |
Impurity Reference Standard | Melphalan Impurity 2 | EP-designated impurity; used in pharmaceutical QC [4] |
Peptide-Based Materials | Collagen mimetics with π-stacking | Enhances self-assembly via heteroaromatic interactions [8] |
The morpholine group further serves as a bioisostere for piperazine or pyran rings, optimizing pharmacokinetics without sacrificing bioactivity. For example, replacing a para-chlorophenyl group with morpholinyl-phenylalanine in kinase inhibitors improves aqueous solubility (logP reduced by ~1 unit) while maintaining ATP-binding pocket interactions [3] [6]. Analytically, the L-enantiomer functions as Melphalan Impurity 2 (EP designation), underscoring its relevance in pharmaceutical quality control for alkylating agents like melphalan [4]. Additionally, its potential in supramolecular assemblies—evidenced by studies on fluorinated phenylalanine analogs—suggests utility in designing collagen mimetics where morpholine-phenylene interactions could stabilize triple helices [8].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1